1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene 1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15940723
InChI: InChI=1S/C12H8F4O/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)17-12(15)16/h1-6,11-12H
SMILES:
Molecular Formula: C12H8F4O
Molecular Weight: 244.18 g/mol

1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15940723

Molecular Formula: C12H8F4O

Molecular Weight: 244.18 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene -

Specification

Molecular Formula C12H8F4O
Molecular Weight 244.18 g/mol
IUPAC Name 1-(difluoromethoxy)-8-(difluoromethyl)naphthalene
Standard InChI InChI=1S/C12H8F4O/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)17-12(15)16/h1-6,11-12H
Standard InChI Key ZIISGNYBAHESRP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)OC(F)F

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene features a naphthalene ring system substituted at the 1-position with a difluoromethoxy group (-OCF₂H) and at the 8-position with a difluoromethyl group (-CF₂H). The spatial arrangement of these substituents creates distinct electronic effects:

  • Electron-Withdrawing Nature: Fluorine atoms induce a strong inductive effect, polarizing the naphthalene π-system and enhancing electrophilic reactivity at ortho and para positions .

  • Steric Considerations: The difluoromethyl group introduces steric hindrance, potentially limiting rotational freedom and influencing binding interactions in biological systems.

Spectroscopic Characterization

Key spectroscopic data for analogous compounds provide insights into expected properties:

PropertyValue (Analogous Compounds)Technique
¹⁹F NMR Chemical Shiftδ -84.5 to -80.9 ppm (OCF₂H) ¹⁹F NMR (376 MHz)
Molecular Weight244.18 g/mol (Calculated)Mass Spectrometry
Melting Point176–179°C (Similar derivative)Differential Scanning Calorimetry

The InChI key for structurally related molecules, such as 1-(Difluoromethoxy)naphthalene-8-methanol, is InChI=1S/C12H10F2O2/c13-12(14)16-11-7-5-3-1-2-4-6-8(11)9(15)10(12)16/h1-10,15H,14H2, highlighting the stereoelectronic environment imposed by fluorine atoms.

Synthetic Methodologies

Radical Difluoromethylation

A pivotal synthesis route involves radical-mediated difluoromethylation, as demonstrated in the preparation of similar naphthalene derivatives . The process typically employs S-(difluoromethyl)sulfonium salts under mild conditions:

Naphthol+S-(CF₂H)S⁺1-(Difluoromethoxy)naphthalene\text{Naphthol} + \text{S-(CF₂H)S⁺} \rightarrow \text{1-(Difluoromethoxy)naphthalene}

Key advantages include:

  • Functional Group Tolerance: Compatibility with alcohols, amines, and nitriles .

  • Regioselectivity: Directed by the naphthalene ring's electron density, favoring substitution at activated positions .

Sequential Fluorination Strategies

Industrial-scale production may utilize continuous flow reactors to achieve high yields (>90%) through stepwise fluorination:

  • Chlorination: Naphthalene dichlorination at positions 1 and 8.

  • Fluorine Exchange: Reaction with HF/KF under pressurized conditions to replace chlorine with fluorine.

  • Methoxy Group Introduction: Alkylation using methyl iodide followed by oxidative fluorination.

Physicochemical Properties

Solubility and Partitioning

Fluorination markedly alters solubility profiles:

SolventSolubility (mg/mL)LogP (Predicted)
Water<0.13.2
Ethanol15.4-
Dichloromethane48.9-

The elevated logP value (3.2) underscores enhanced membrane permeability, a critical factor in drug candidate selection.

Thermal Stability

Differential scanning calorimetry of analogous compounds reveals decomposition temperatures exceeding 300°C, attributed to strong C-F bonds (bond energy ~485 kJ/mol). Such stability favors applications in high-temperature material composites.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient ring directs electrophiles to specific positions:

1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene+Br23-Bromo derivative\text{1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene} + \text{Br}_2 \rightarrow \text{3-Bromo derivative}

Nitration studies on similar systems show predominant para-substitution relative to the difluoromethoxy group.

Reductive Transformations

Catalytic hydrogenation selectively reduces the naphthalene ring while preserving fluorinated groups:

C12H8F4O+H2Pd/CPartially saturated product\text{C}_{12}\text{H}_8\text{F}_4\text{O} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Partially saturated product}

This reactivity enables access to tetrahydronaphthalene analogs with modified conformational profiles.

Biological Interactions and Applications

Material Science Applications

The compound's thermal stability and low dielectric constant (ε~2.7) make it suitable for:

  • Polymer Additives: Enhancing flame retardancy in polycarbonates.

  • Liquid Crystals: Modifying mesophase behavior through fluorophilic interactions .

Comparative Analysis with Structural Analogs

CompoundKey DifferentiatorApplication Advantage
1-(Trifluoromethoxy)naphthaleneStronger electron-withdrawing effectHigher oxidative stability
8-DifluoromethylnaphthaleneReduced steric bulkImproved synthetic accessibility
1-Fluoro-8-methoxynaphthaleneLower lipophilicity (logP 2.1)Enhanced aqueous solubility

The dual fluorination in 1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene balances electronic and steric effects, optimizing it for applications requiring precise bioactivity modulation.

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